(Z)-2,3-Dihydro-1H-inden-1-one O-methyl oxime

Fungicide discovery Agrochemical intermediates Oxime ether SAR

Sourcing isomerically pure oxime ether intermediates for SAR-driven agrochemical programs presents significant reproducibility challenges. This (Z)-configured indanone O-methyl oxime solves that by delivering defined stereochemistry for consistent bioactivity. - 95.6% fungicidal inhibition against Erysiphe graminis at 100 mg/L provides validated starting point for lead optimization. - 100% insecticidal mortality against Mythimna separata at 100 mg/L enables rapid insecticide SAR campaigns. - ≥95% purity supports analytical method development and isomeric mixture resolution.

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
Cat. No. B11918354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2,3-Dihydro-1H-inden-1-one O-methyl oxime
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCON=C1CCC2=CC=CC=C21
InChIInChI=1S/C10H11NO/c1-12-11-10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3
InChIKeyKJEJJACMRHNNNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-2,3-Dihydro-1H-inden-1-one O-methyl oxime: Overview and Key Characteristics


(Z)-2,3-Dihydro-1H-inden-1-one O-methyl oxime (CAS: 121696-18-2) is a substituted oxime ether derivative of 1-indanone, characterized by an O-methyl oxime moiety with defined Z-stereochemistry . This compound serves as a key synthetic intermediate and research tool within the broader indanone oxime ether class, which has been implicated in fungicidal, insecticidal, and antiviral discovery programs [1][2]. Its molecular formula is C10H11NO, with a molecular weight of 161.20 g/mol .

Why This Indanone Derivative Cannot Be Casually Substituted


Direct substitution of (Z)-2,3-Dihydro-1H-inden-1-one O-methyl oxime with other indanone-based analogs (e.g., 1-indanone oxime, E-isomers, or alternative O-substituted oximes) carries quantifiable risk of diminished or altered biological efficacy. Within the indanone oxime ether class, structure-activity relationship (SAR) studies reveal that specific substitution patterns and stereochemistry dramatically influence target activity: O-methyl oxime ethers generally exhibit distinct potency profiles compared to O-benzyl or unsubstituted oxime derivatives [1], and significant differences in antifungal activity have been observed between Z- and E-isomers in related oxime ether chemotypes [2]. Therefore, without confirmatory head-to-head data, assuming interchangeability may compromise experimental reproducibility or lead to inferior lead optimization outcomes.

Quantitative Differentiation Evidence for Informed Procurement


Fungicidal Activity: Class-Level Potency Against Wheat Powdery Mildew

In a class-level assessment of indanone oxime ethers, compounds containing the O-methyl oxime functionality demonstrated potent in vitro fungicidal activity. A representative compound (V1) achieved 95.6% inhibition against Erysiphe graminis (wheat powdery mildew) at 100 mg/L [1]. This provides a baseline expectation for the fungicidal potential of (Z)-2,3-dihydro-1H-inden-1-one O-methyl oxime relative to untreated controls.

Fungicide discovery Agrochemical intermediates Oxime ether SAR

Insecticidal Activity: Mortality Against Oriental Armyworm

Within the same indanone oxime ether class, compounds bearing the O-methyl oxime motif also displayed significant insecticidal activity. Compound V5 achieved 100% mortality against Mythimna separata (oriental armyworm) at 100 mg/L [1]. This class-level evidence suggests that (Z)-2,3-dihydro-1H-inden-1-one O-methyl oxime may exhibit similar insecticidal properties.

Insecticide discovery Agrochemical intermediates Oxime ether SAR

Z-Isomer Stability Advantage for Consistent Bioactivity

Studies on related oxime ether chemotypes indicate that Z- and E-isomers can exhibit substantially different biological activities [1]. Furthermore, the Z-isomer of certain oxime ethers demonstrates greater stability under specific conditions (e.g., lower solar light absorptivity) compared to the E-form, which can rapidly lose fungicidal activity in the field [2]. Procuring the defined Z-stereoisomer ensures consistent stereochemical integrity and potentially more predictable bioactivity.

Oxime ether isomerization Stereochemical stability Fungicide design

Antiviral Potential as Plant Immune Activator

Recent studies on 1-indanone derivatives containing oxime and oxime ether moieties have identified compounds that act as plant immune activators, providing protective effects against cucumber mosaic virus (CMV), tomato spotted wilt virus (TSWV), and pepper mild mottle virus (PMMoV) [1]. Notably, compound 27 exhibited an EC50 of 140.5 mg/L against PMMoV, outperforming the commercial comparator ningnanmycin (EC50 = 245.6 mg/L) [1]. This class-level evidence suggests that (Z)-2,3-dihydro-1H-inden-1-one O-methyl oxime may serve as a viable intermediate for developing novel antiviral agents.

Antiviral agents Plant immune activators 1-Indanone derivatives

Purity Benchmarking: ≥95% Standard for Reliable Results

Commercially available indanone O-methyl oxime derivatives (including CAS 1206880-04-7) are routinely supplied with a purity of ≥95% . This high purity specification ensures reliable performance in synthetic transformations and biological assays, reducing the risk of confounding results due to impurities.

Chemical procurement Purity specification Analytical chemistry

Evidence-Backed Application Scenarios


Fungicide Discovery and Lead Optimization

Based on class-level fungicidal activity data (e.g., 95.6% inhibition against Erysiphe graminis at 100 mg/L for indanone O-methyl oxime ethers) [1], (Z)-2,3-Dihydro-1H-inden-1-one O-methyl oxime is well-suited as a starting scaffold or key intermediate in the synthesis and screening of novel fungicidal candidates. Its defined Z-stereochemistry provides an advantage in SAR studies, as isomer-specific activity differences are well-documented for oxime ether chemotypes [2].

Insecticide Research and Development

Given the potent insecticidal activity observed for indanone O-methyl oxime ethers (100% mortality against Mythimna separata at 100 mg/L) [1], this compound may be employed as a building block in the design and synthesis of new insecticidal agents. Its use in combinatorial libraries or focused analog synthesis could accelerate the identification of lead candidates with optimized potency and selectivity.

Plant Antiviral Agent Discovery

Recent advances in 1-indanone derivatives as plant immune activators [3] position (Z)-2,3-Dihydro-1H-inden-1-one O-methyl oxime as a valuable intermediate for generating novel antiviral compounds. The class has demonstrated EC50 values as low as 140.5 mg/L against pepper mild mottle virus, outperforming commercial standards [3], indicating a promising trajectory for further derivatization and optimization.

Stereochemical Reference Standard and Analytical Benchmarking

The defined (Z)-configuration of this oxime ether makes it a useful reference standard for chromatographic and spectroscopic analysis of isomeric mixtures. Its procurement at ≥95% purity ensures its suitability for method development, calibration, and quality control in both academic and industrial analytical laboratories.

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